Suc-Ala-Gly-Pro-Phe-pNA
Overview
Description
Suc-Ala-Gly-Pro-Phe-pNA is a chromogenic substrate that can be cleaved by various enzymes such as cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . It is not hydrolyzed by neutrophil elastase . The release of p-nitroanilide is monitored at 405-410 nm .
Synthesis Analysis
The synthesis of Suc-Ala-Gly-Pro-Phe-pNA has been reported . It is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases .Molecular Structure Analysis
The molecular formula of Suc-Ala-Gly-Pro-Phe-pNA is C30H36N6O9 . Its molecular weight is 624.64 .Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow in color under alkaline conditions . This substrate can be used for inhibitor screening and kinetic analysis .Physical And Chemical Properties Analysis
Suc-Ala-Gly-Pro-Phe-pNA appears as a white to faint yellow powder . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Scientific Research Applications
Enzyme Identification and Characteristics
Proline Endopeptidase in Hog Kidney Cytosol : The compound is utilized for identifying a specific hydrolase in hog kidney cytosol, which is a proline endopeptidase, an enzyme important for peptide hydrolysis. It acts on peptides with the structure Y-Ala (or Pro)-X and is inhibited by certain agents like diisopropyl fluorophosphate and p-chloromercuribenzoate (Soeda, Ohyama, & Nagamatsu, 1984).
Characterization of Peptidyl Prolyl cis-trans Isomerase Activities : The compound helps in understanding the substrate specificities of cyclophilin and FK-506 binding protein (FKBP) related to peptidyl prolyl cis-trans isomerase activities. It demonstrates that cyclophilin and FKBP are part of a family of enzymes with distinct substrate specificities, implying diverse physiological roles (Harrison & Stein, 1990).
Interaction with Human Cyclophilin
- Binding to Human Cyclophilin hCyp‐18 : The compound is used to investigate the binding of peptides to human cyclophilin hCyp‐18. It indicates two independent subsites for binding: a ‘proline’ subsite and a ‘pNA’ subsite. This research aids in understanding the enzyme's interaction with peptides and its role in protein folding (Demange, Moutiez, Vaudry, & Dugave, 2001).
Biochemical and Molecular Characterization
Characterizing Prolyl Oligopeptidase : The compound has been used in the purification and characterization of prolyl oligopeptidase from various sources, such as bovine lens. This enzyme is crucial for hydrolyzing specific peptide bonds and plays a role in various biological processes (Sharma & Ortwerth, 1994).
Study of Enzyme Catalysis by Distortion : It is also involved in the study of the mechanism of peptidyl prolyl cis-trans isomerase, suggesting a catalysis mechanism involving distortion and noncovalent interactions with the substrate (Harrison & Stein, 1990).
Applications in Microbiology
- Characterization of Azotobacter vinelandii FKBP Family Members : In microbiological research, the compound helps in characterizing peptidyl-prolyl cis/trans isomerase activity in soil bacteria, specifically in Azotobacter vinelandii. This study is vital for understanding the role of these enzymes in bacterial growth and metabolism (Dimou, Zografou, Venieraki, & Katinakis, 2011).
Development of Inhibitors and Therapeutic Agents
- Designing Inhibitors for hCyp-18 : The compound is pivotal in developing inhibitors for human cyclophilin hCyp-18, a peptidyl-prolyl cis-trans isomerase. These inhibitors have potential applications in developing therapeutics for diseases like HIV (Demange, Moutiez, & Dugave, 2002).
Clinical Research and Disease Understanding
Understanding Periodontal Disease : It's used in clinical research to understand proteolytic enzyme activity in periodontal disease. This research is vital for developing diagnostic and treatment methods for such diseases (Mailhot, Potempa, Stein, Travis, Sterrett, Hanes, & Russell, 1998).
Characterizing Human Serum Peptidases : It assists in characterizing peptidases in human serum, which is essential for understanding various physiological processes and disease mechanisms (Hori, Yanagisawa, & Nagai, 1982).
Purification and Study of Human Kidney Endopeptidases : This compound is used in the purification and characterization of endopeptidases from human kidney, essential for understanding kidney function and associated disorders (Ishida, Ogawa, Kōsaki, Mega, & Ikenaka, 1983).
Safety And Hazards
Future Directions
Suc-Ala-Gly-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It has potential applications in the investigation of the molecular mechanism of action of proteases . It can also be used in enzymatic assays for the measurement of chymotrypsin-like activity.
properties
IUPAC Name |
4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGOTQZYWBMCQ-TZYHBYERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Gly-Pro-Phe-pNA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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